3',4-Dimethyl-[1,1'-biphenyl]-3-amine
Description
3',4-Dimethyl-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring an amine group (-NH₂) at the 3-position of one benzene ring and methyl (-CH₃) substituents at the 3' and 4' positions of the adjacent ring. The biphenyl core enables π-π interactions and conformational flexibility, while substituents influence electronic, steric, and solubility properties .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
CWVVHZPRDDGBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’,4-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride can regenerate the amine.
Scientific Research Applications
3’,4-Dimethyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- In contrast, electron-withdrawing groups (e.g., -NO₂ in 's 3ia) reduce reactivity but improve thermal stability .
- Melting Points: Polar substituents (e.g., oxadiazole in 3ba) elevate melting points (198–200°C) compared to non-polar analogs. Methyl groups may lower melting points due to reduced crystallinity, though direct data is needed for confirmation .
- Solubility : Morpholine derivatives (e.g., 3bb in ) exhibit improved solubility in polar solvents, whereas methyl groups may enhance lipophilicity .
Biological Activity
3',4-Dimethyl-[1,1'-biphenyl]-3-amine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the biphenyl amine class, characterized by a biphenyl structure with two methyl groups at the 3' and 4' positions and an amine group at the 3 position. Its chemical formula is CHN, and it exhibits properties typical of aromatic amines.
Biological Activity Overview
Research indicates that compounds with similar structures to 3',4-Dimethyl-[1,1'-biphenyl]-3-amine often exhibit a range of biological activities, including:
- Anticancer Activity : Many biphenyl derivatives have shown promising results in inhibiting tumor growth.
- Antioxidant Properties : Compounds in this class may help mitigate oxidative stress in cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from damage.
Cytotoxicity Studies
A significant focus of research has been on the cytotoxic effects of 3',4-Dimethyl-[1,1'-biphenyl]-3-amine against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 70 | Induction of apoptosis |
| BT549 (Breast Cancer) | 50 | Inhibition of cell proliferation |
| PC3 (Prostate Cancer) | 60 | Cell cycle arrest |
These values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.
The mechanisms through which 3',4-Dimethyl-[1,1'-biphenyl]-3-amine exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing.
- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Biphenyl Derivatives :
- Neuroprotective Effects :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
